Methyl 1,1-dimethyl-2-(5-(trifluoromethyl)pyrazin-2-yl)isoindoline-4-carboxylate
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Overview
Description
Methyl 1,1-dimethyl-2-(5-(trifluoromethyl)pyrazin-2-yl)isoindoline-4-carboxylate is a complex organic compound that features a trifluoromethyl group, a pyrazine ring, and an isoindoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,1-dimethyl-2-(5-(trifluoromethyl)pyrazin-2-yl)isoindoline-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazine ring and the isoindoline structure. One common method involves the reaction of methyl hydrazine hydrochloride with a suitable precursor to form the pyrazine ring, followed by lithiation and trapping with electrophiles to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow processes and batch reactions are commonly employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,1-dimethyl-2-(5-(trifluoromethyl)pyrazin-2-yl)isoindoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly on the pyrazine ring and the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 1,1-dimethyl-2-(5-(trifluoromethyl)pyrazin-2-yl)isoindoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of Methyl 1,1-dimethyl-2-(5-(trifluoromethyl)pyrazin-2-yl)isoindoline-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to specific sites, thereby modulating biological pathways. This can result in various effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and exhibit similar chemical reactivity.
Indole derivatives: Compounds with an indole structure that have diverse biological activities.
Pyrazole derivatives: Compounds containing a pyrazole ring, known for their medicinal properties
Uniqueness
Methyl 1,1-dimethyl-2-(5-(trifluoromethyl)pyrazin-2-yl)isoindoline-4-carboxylate is unique due to its combination of a trifluoromethyl group, pyrazine ring, and isoindoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C17H16F3N3O2 |
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Molecular Weight |
351.32 g/mol |
IUPAC Name |
methyl 1,1-dimethyl-2-[5-(trifluoromethyl)pyrazin-2-yl]-3H-isoindole-4-carboxylate |
InChI |
InChI=1S/C17H16F3N3O2/c1-16(2)12-6-4-5-10(15(24)25-3)11(12)9-23(16)14-8-21-13(7-22-14)17(18,19)20/h4-8H,9H2,1-3H3 |
InChI Key |
PWXDRQNYJNIDEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC(=C2CN1C3=NC=C(N=C3)C(F)(F)F)C(=O)OC)C |
Origin of Product |
United States |
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